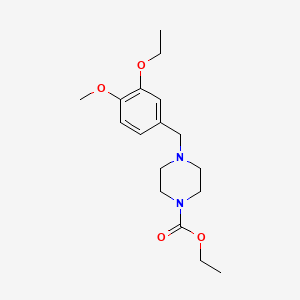

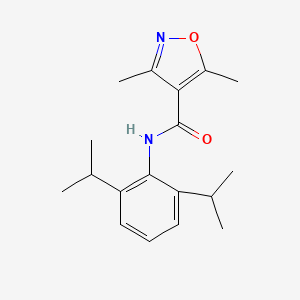

![molecular formula C8H20N2O4P2 B5883156 [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B5883156.png)

[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)], also known as DTPMP, is a widely used chelating agent in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C12H28N2O12P4. DTPMP is a polydentate ligand that forms strong complexes with metal ions, making it useful in various fields such as water treatment, pharmaceuticals, and agriculture.

Mechanism of Action

[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] acts as a polydentate ligand, forming strong complexes with metal ions. It binds to metal ions through its phosphonic acid groups, which have a high affinity for metal ions. The chelation of metal ions by [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] prevents their precipitation and reduces their reactivity, making them less harmful to the environment and living organisms.

Biochemical and Physiological Effects

[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] has been found to have low toxicity and is considered safe for use in scientific research. It is rapidly excreted from the body and does not accumulate in tissues. In vitro studies have shown that [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] in lab experiments include its high stability, low toxicity, and excellent chelating properties. [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] can form stable complexes with various metal ions, making it useful for a wide range of applications. However, [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] has some limitations, including its high cost and limited solubility in organic solvents. Moreover, [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] can interfere with some analytical techniques, such as atomic absorption spectroscopy, due to its strong chelating properties.

Future Directions

There are several future directions for the use of [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] in scientific research. One area of interest is the use of [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] in the development of new metal-containing drugs. [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] can stabilize metal ions in drugs, reducing their reactivity and improving their efficacy. Another area of interest is the use of [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] in the development of new water treatment technologies. [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] can be used to prevent the precipitation of metal ions and reduce scaling in pipelines, improving the efficiency of water treatment processes. Additionally, the use of [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] in agriculture can be further explored to improve crop yields and reduce the use of chemical fertilizers.

Conclusion

In conclusion, [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] or [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] is a widely used chelating agent in various scientific research applications. It has excellent chelating properties, low toxicity, and high stability. [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] has been extensively used in water treatment, pharmaceuticals, and agriculture. The future directions for the use of [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] include the development of new metal-containing drugs, water treatment technologies, and agricultural applications.

Synthesis Methods

The synthesis of [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] involves the reaction of formaldehyde, phosphorous acid, and piperazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product. The purity and yield of [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] has been extensively used in scientific research due to its excellent chelating properties. It is commonly used as a sequestering agent in water treatment to prevent the precipitation of metal ions and to reduce scaling in pipelines. [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)] is also used in the production of pharmaceuticals, where it is used as a stabilizer for metal-containing drugs. Moreover, it has been used in agriculture as a chelating agent for micronutrients.

properties

IUPAC Name |

[4-[[hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O4P2/c1-15(11,12)7-9-3-5-10(6-4-9)8-16(2,13)14/h3-8H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJLZHJCVAUDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CN1CCN(CC1)CP(=O)(C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

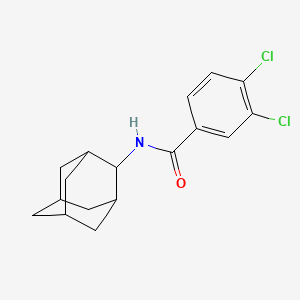

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)

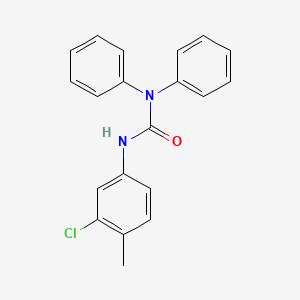

![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)

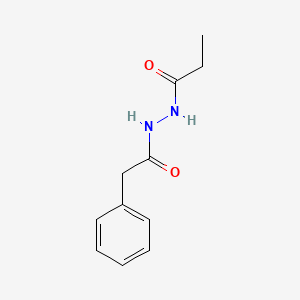

![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)

![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)

![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)

![1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole](/img/structure/B5883119.png)

![5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)

![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5883124.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)